molecular formula C14H11Cl4NO B1359741 N,N-Bis(2,4-dichlorobenzyl)hydroxylamine CAS No. 51850-95-4

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

Cat. No.: B1359741
CAS No.: 51850-95-4
M. Wt: 351 g/mol
InChI Key: UCOJEGLSMUGXIF-UHFFFAOYSA-N
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Description

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a useful research compound. Its molecular formula is C14H11Cl4NO and its molecular weight is 351 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine primarily targets bacteria and viruses associated with mouth and throat infections . It acts as a mild antiseptic, capable of eliminating these microorganisms .

Mode of Action

It is believed to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins . This disruption in protein structure can inhibit the normal functioning of the targeted microorganisms, leading to their elimination .

Biochemical Pathways

This compound affects the biochemical pathways of the targeted microorganisms. By disrupting protein structure, it can interfere with essential biological processes, such as replication and metabolism, which are crucial for the survival and proliferation of these microorganisms .

Pharmacokinetics

Its impact on bioavailability is evident in its use in throat lozenges, where it provides localized treatment to the mouth and throat .

Result of Action

The result of the action of this compound is the elimination of bacteria and viruses associated with mouth and throat infections . This leads to the relief of symptoms associated with these infections, such as sore throat .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect its antiseptic activity . More research is needed to fully understand the influence of environmental factors on the action of this compound.

Biochemical Analysis

Biochemical Properties

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels within cells. Additionally, this compound has been found to bind with certain proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of key metabolic enzymes and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain proteases, thereby preventing the degradation of essential proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been noted, where a certain dosage level leads to a significant change in the compound’s impact on cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and alterations in metabolite levels within cells . Additionally, this compound can affect the activity of key metabolic enzymes, thereby modulating overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its binding affinity to various proteins and its solubility properties .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress responses . The localization of this compound within cells is essential for its role in modulating cellular processes .

Properties

IUPAC Name

N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl4NO/c15-11-3-1-9(13(17)5-11)7-19(20)8-10-2-4-12(16)6-14(10)18/h1-6,20H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOJEGLSMUGXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN(CC2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634503
Record name 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51850-95-4
Record name 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51850-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bisz-(2,4-diklór-benzil)-hidroxilamin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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